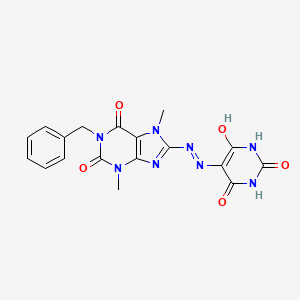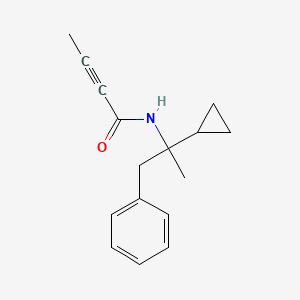
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in scientific research.
Wirkmechanismus
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide is a selective agonist of the delta-opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. When this compound binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the delta-opioid receptor is thought to be responsible for the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and may be useful in the treatment of chronic pain. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has several advantages for use in lab experiments. It is a selective agonist of the delta-opioid receptor, which means that it can be used to specifically target this receptor in experiments. Additionally, this compound has been extensively studied and its mechanism of action is well understood.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which means that it may not be entirely specific to the delta-opioid receptor. Additionally, this compound has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide. One potential direction is the development of new analogs of this compound that may have improved selectivity and efficacy. Additionally, this compound may be useful in the development of new treatments for chronic pain and drug addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
This compound, or this compound, is a selective agonist of the delta-opioid receptor that has been extensively studied for its potential use in scientific research. It has been shown to have analgesic and anti-addictive properties, and may be useful in the development of new treatments for chronic pain and drug addiction. While there are some limitations to the use of this compound in lab experiments, its well-understood mechanism of action and potential for future development make it an important area of study.
Synthesemethoden
The synthesis of N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide involves several steps, including the reaction of 2-cyclopropyl-1-phenylpropan-2-ol with tert-butyl carbamate, followed by the reaction with propargyl bromide. The resulting compound is then treated with lithium aluminum hydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide has been extensively studied for its potential use in scientific research. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-1-phenylpropan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-7-15(18)17-16(2,14-10-11-14)12-13-8-5-4-6-9-13/h4-6,8-9,14H,10-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYNLCWZMVRTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)(CC1=CC=CC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

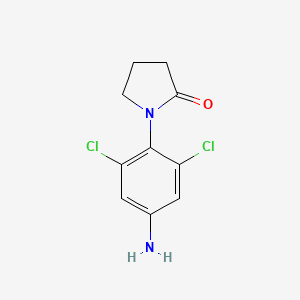
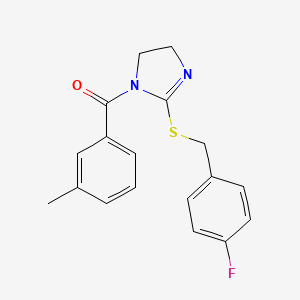
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)
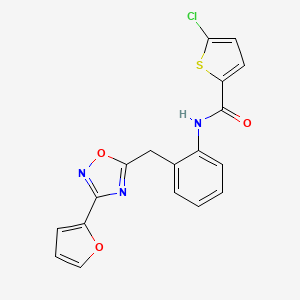
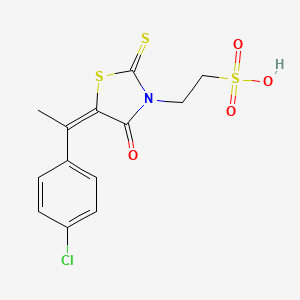
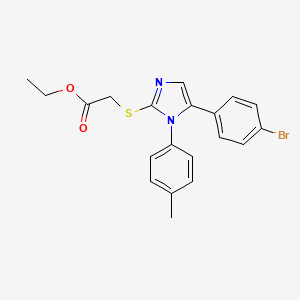
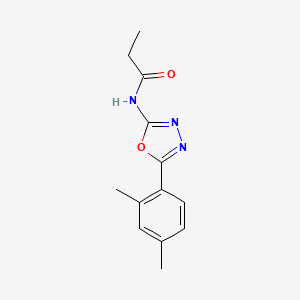
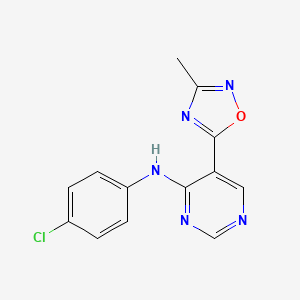
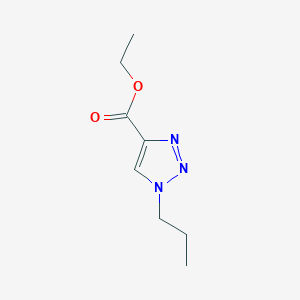
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)



